molecular formula C20H23ClFN3O B2658810 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide CAS No. 1448137-50-5

2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide

Cat. No. B2658810
CAS RN: 1448137-50-5
M. Wt: 375.87
InChI Key: NYSVWVFXPCONQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H23ClFN3O and its molecular weight is 375.87. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research involving fluorobenzamides, such as the study by Desai et al. (2013), has shown that the incorporation of fluorine atoms into benzamide structures can enhance antimicrobial activity. This work synthesized derivatives bearing a fluorine atom in the benzoyl group and demonstrated significant activity against various bacterial and fungal strains, highlighting the importance of fluorine in improving antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Chemical Synthesis and Molecular Interactions

In the field of organic synthesis, fluorobenzamide derivatives have been investigated for their role in facilitating novel synthetic pathways. For example, Hsieh et al. (2016) described the synthesis of fluazolate, showcasing a methodology that leverages regioselective cyclocondensation and nucleophilic substitution-cyclization strategies starting from 2-chloro-4-fluorobenzoic acid, demonstrating the versatility of fluorobenzamide derivatives in synthetic chemistry (Hsieh, Lin, & Kuo, 2016).

Herbicidal Activity

In the agrichemical sector, research by Hwang et al. (2005) on derivatives of 4,5,6,7-tetrahydro-2H-indazole, which share a partial structural similarity with the compound , indicated that these derivatives exhibit potent herbicidal activity. This suggests the potential of structurally related compounds for development as herbicides, demonstrating activity against a range of annual weeds in paddy fields (Hwang et al., 2005).

Pharmaceutical Research

The modification of benzothiazoles, another structurally related class, has been explored for antitumor properties. Hutchinson et al. (2001) found that fluorinated 2-(4-aminophenyl)benzothiazoles showed potent cytotoxicity in vitro against certain cancer cell lines, indicating the potential of fluorine-modified benzamides in cancer therapy (Hutchinson et al., 2001).

properties

IUPAC Name

2-chloro-N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-17-11-13(22)9-10-15(17)20(26)23-12-18-16-7-3-4-8-19(16)25(24-18)14-5-1-2-6-14/h9-11,14H,1-8,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSVWVFXPCONQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.